

Application Notes and Protocols: Ring-Opening Reactions and Applications of 3-Aminooxetanes

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Compound of Interest

Compound Name: 3-Oxetanamine

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These application notes provide a comprehensive overview of the ring-opening reactions of 3-aminooxetanes and their significant applications, particularly in the field of drug discovery and medicinal chemistry. 3-Aminooxetanes are gaining considerable attention as versatile building blocks due to their unique combination of a strained four-membered ring and a nucleophilic amino group. This structural feature allows them to act as valuable precursors for a variety of functionalized molecules and as bioisosteres for other chemical groups in drug candidates.

Introduction to 3-Aminooxetanes

3-Aminooxetanes are saturated heterocyclic compounds featuring a four-membered oxetane ring substituted with an amino group at the 3-position. The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, leading to regioselective ring-opening. This reactivity, coupled with the nucleophilicity of the amino group, imparts an amphoteric nature to 3-aminooxetanes, allowing them to participate in a diverse range of chemical transformations. [1]

In medicinal chemistry, the oxetane motif is a valuable bioisostere for gem-dimethyl and carbonyl groups.[2][3] Its incorporation into drug candidates can lead to improved physicochemical properties such as increased solubility, reduced lipophilicity, and enhanced metabolic stability.[2][4] Consequently, 3-aminooxetanes have emerged as crucial building blocks in the synthesis of novel therapeutic agents.[5][6]

Ring-Opening Reactions of 3-Aminooxetanes

The strained nature of the oxetane ring facilitates its opening under various conditions, including the presence of nucleophiles, acids, or catalysts. The regioselectivity of the ring-opening is a key aspect, often influenced by steric and electronic factors of the substituents on the oxetane ring and the nature of the attacking nucleophile.^{[7][8]}

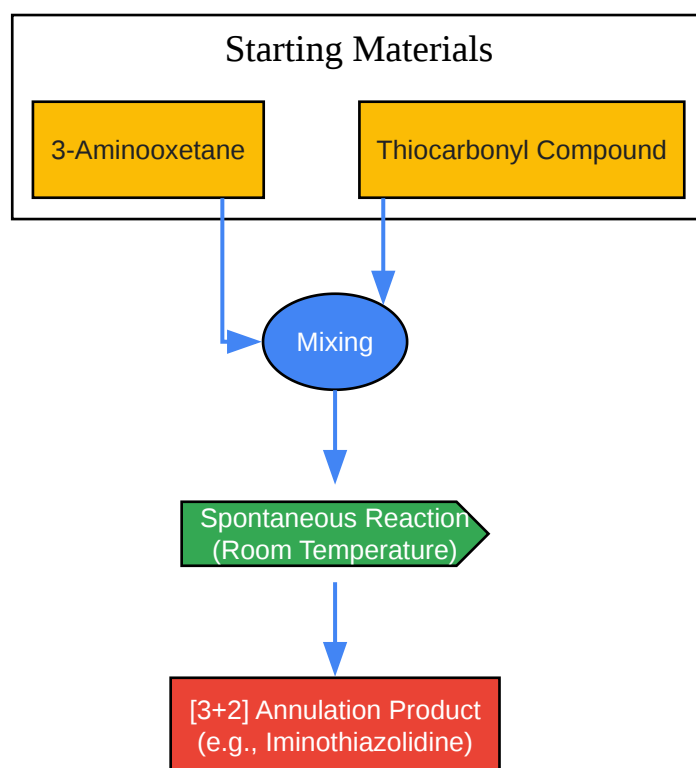
Nucleophilic Ring-Opening

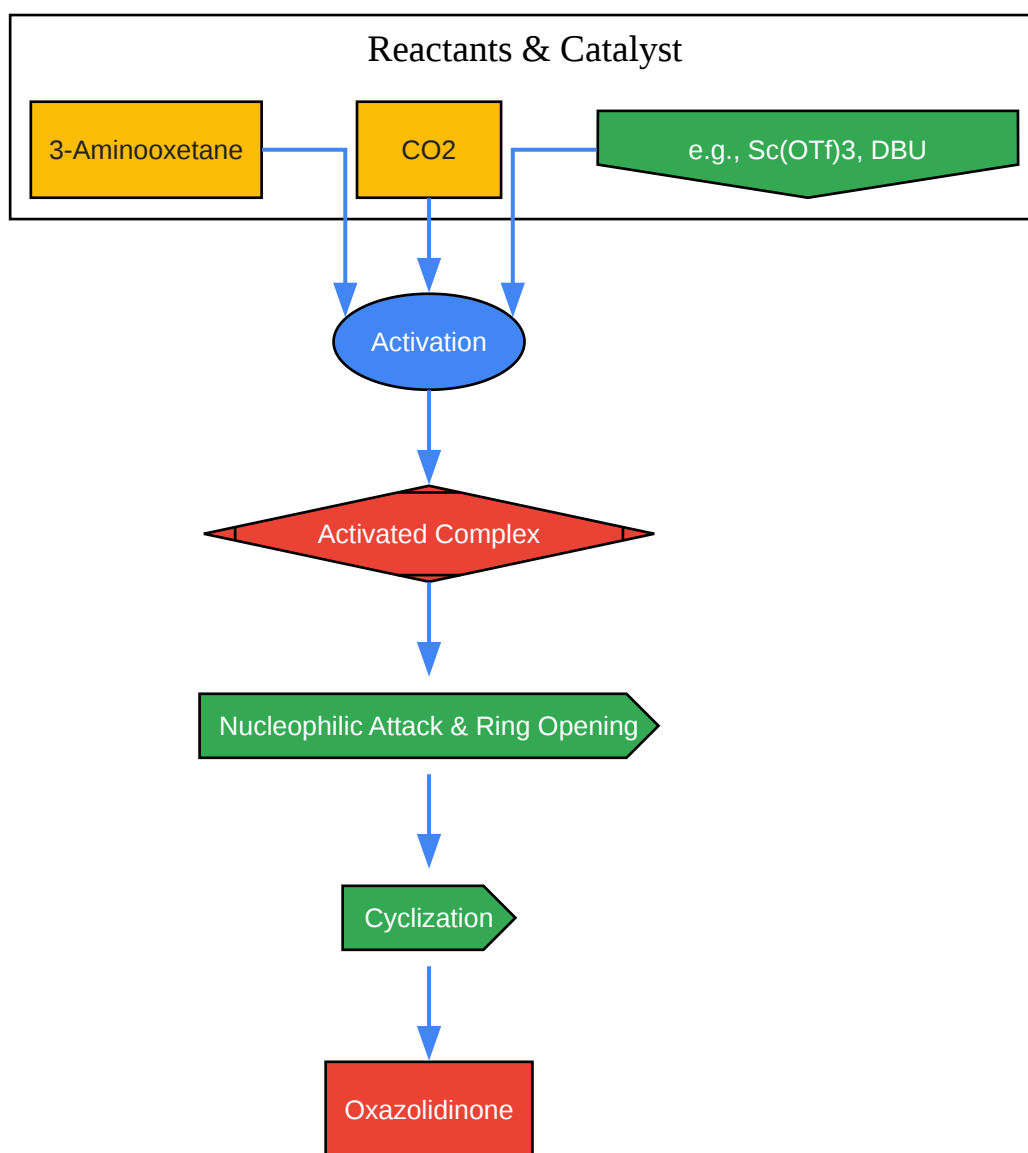
A common and highly useful transformation of 3-aminooxetanes involves their reaction with various nucleophiles. This process typically results in the formation of 1,3-amino alcohols or their derivatives.

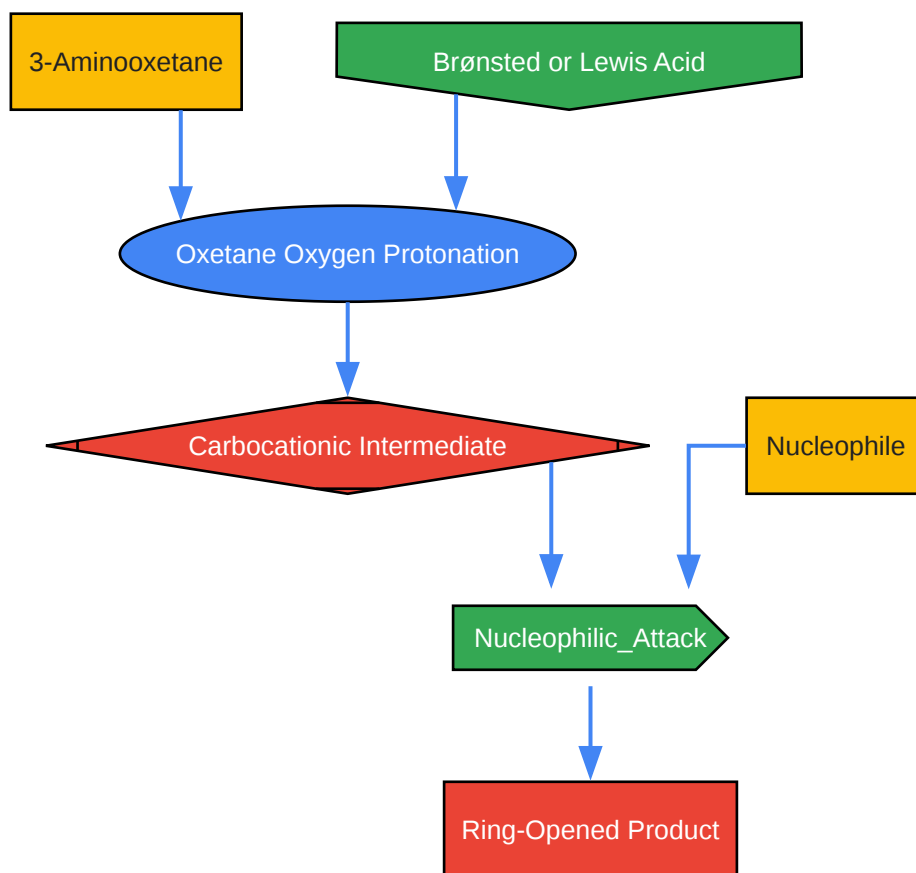
3-Aminooxetanes can act as 1,3-amphoteric molecules, participating in formal [3+2] annulation reactions with suitable partners to afford five-membered heterocyclic rings.^[1] This reactivity provides a convergent and efficient route to valuable scaffolds in medicinal chemistry.

A notable example is the catalyst-free reaction with isothiocyanates and carbon disulfide (CS₂), which proceeds readily at room temperature to yield iminothiazolidines and mercaptothiazolidines, respectively.^[1]

General Workflow for [3+2] Annulation of 3-Aminooxetanes







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